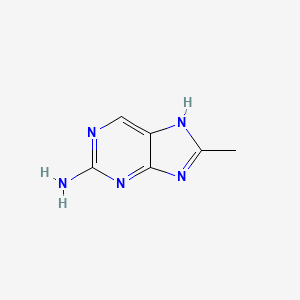

8-Methyl-3H-purin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N5 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

8-methyl-7H-purin-2-amine |

InChI |

InChI=1S/C6H7N5/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H3,7,8,9,10,11) |

InChI Key |

ARZNHGBUVMZELC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 3h Purin 2 Amine and Analogous Purine Derivatives

Strategic Approaches to Purine (B94841) Core Synthesis

The foundational purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be assembled through various methodologies. These strategies offer flexibility in introducing a wide array of substituents on the final purine product.

De Novo Synthetic Routes from Pyrimidine and Imidazole Precursors

The de novo synthesis of purines, meaning "from scratch," is a classical and versatile approach that involves the construction of the purine ring system from either pyrimidine or imidazole precursors. This method is particularly valuable as it allows for the early introduction of desired substituents onto the precursor rings, which then become part of the final purine structure.

Building from pyrimidine intermediates is a common strategy. This typically involves the use of a 4,5-diaminopyrimidine (B145471) derivative, which undergoes cyclization with a one-carbon synthon to form the imidazole portion of the purine ring. The nature of the one-carbon source determines the substituent at the 8-position of the resulting purine. For instance, using triethyl orthoformate would yield an 8-unsubstituted purine, while employing a carboxylic acid or its derivative would introduce a substituent at the C8 position.

Alternatively, the synthesis can commence from an imidazole precursor. A suitably substituted 4,5-disubstituted imidazole, often a 4-aminoimidazole-5-carboxamide or a related derivative, can be cyclized with an appropriate reagent to form the pyrimidine ring. researchgate.net This approach offers a different regiochemical control over substituent placement compared to the pyrimidine-based routes.

The choice between a pyrimidine or imidazole starting point often depends on the desired substitution pattern of the final purine and the commercial availability of the necessary precursors. Both pathways are fundamental in the synthesis of a wide range of purine derivatives. researchgate.net

Annulation Reactions for Purine Ring Construction

Annulation, the formation of a ring onto a pre-existing system, is a key process in purine synthesis. scripps.edu This can be viewed as a specific type of de novo synthesis where the second ring of the purine core is constructed onto the first. For example, starting with a 4,5-diaminopyrimidine, the annulation process involves the formation of two new bonds to create the fused imidazole ring.

Various reagents can be employed to achieve this ring closure. For instance, reacting a 4,5-diaminopyrimidine with formic acid or formamide (B127407) leads to the formation of the imidazole ring, resulting in an unsubstituted C8 position. researchgate.net The use of other reagents like urea (B33335) or guanidine (B92328) can introduce different functionalities at the C2 and C6 positions during the cyclization process. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly annulation methods, including the use of microwave-assisted synthesis to accelerate reaction times and improve yields. nih.gov Photocatalytic radical-induced cyclization reactions are also emerging as a powerful tool for constructing aromatic rings, including those found in heterocyclic systems like purines. rsc.org

Regioselective Functionalization of Pre-existing Purine Systems

An alternative to de novo synthesis is the direct functionalization of a pre-existing purine core. This approach is advantageous when the desired purine scaffold is readily available. The challenge lies in achieving regioselectivity, as the purine ring has multiple reactive sites.

The C8 position of the purine ring is often a target for functionalization. mdpi.com Direct C-H activation has emerged as a powerful strategy for introducing substituents at this position. rsc.org This can be achieved using transition metal catalysts, such as palladium or copper, to facilitate the coupling of the purine with various partners, including aryl halides. rsc.org

Hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have been successfully used for the regioselective metalation of purines at the C8 and C6 positions. researchgate.net The resulting organometallic intermediates can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Furthermore, the N7 position of the purine ring can also be selectively alkylated under specific conditions, often involving silylation of the purine followed by reaction with an alkyl halide in the presence of a Lewis acid. nih.gov This allows for the synthesis of N7-substituted purine derivatives, which are a less common but biologically interesting class of compounds.

Specific Synthetic Pathways for 2-Amino-8-methylpurine Scaffolds

The synthesis of 2-amino-8-methylpurine and related structures often utilizes the general strategies outlined above, with specific modifications to introduce the desired amino and methyl groups at the C2 and C8 positions, respectively.

Synthesis via 2,4,5-Triaminopyrimidine Intermediates

A prominent route to 2-aminopurine (B61359) derivatives involves the cyclization of a 2,4,5-triaminopyrimidine intermediate. nih.gov This approach allows for the direct installation of the 2-amino group from the pyrimidine precursor.

The synthesis typically begins with a suitably substituted pyrimidine, which is then nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group, yielding the crucial 2,4,5-triaminopyrimidine. researchgate.net This triamine can then be cyclized with a reagent that provides the C8-methyl group. Acetic anhydride (B1165640) or triethyl orthoacetate are commonly used for this purpose, leading to the formation of the desired 8-methylpurine ring system. nih.gov

A variation of this method involves the use of 5-nitropyrimidine-2,4-diamine, which upon reduction yields pyrimidine-2,4,5-triamine. nih.gov This intermediate can then be reacted with triethyl orthoformate and acetic anhydride to produce 2-aminopurine. nih.gov

| Starting Material | Reagents | Intermediate | Product |

| 5-Nitropyrimidine-2,4-diamine | Sodium dithionite, Sodium carbonate | Pyrimidine-2,4,5-triamine | 2-Aminopurine |

| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic anhydride | - | 2-Aminopurine |

Routes to 8-Substituted Purine-2,6-diones and Related Structures

The synthesis of 8-substituted purine-2,6-diones, also known as xanthine (B1682287) derivatives, often serves as a pathway to access other 8-substituted purines. These compounds are important in their own right and as versatile intermediates.

One common method involves the cyclization of 5,6-diaminouracil (B14702) derivatives. rsc.org For example, reacting 1,3-dimethyl-5,6-diaminouracil with an appropriate acetophenone (B1666503) derivative can yield an 8-aryl-1H-purine-2,6-dione. rsc.orgrsc.org

Another strategy is the functionalization of a pre-existing 8-halopurine-2,6-dione. An 8-bromo or 8-chloro xanthine derivative can undergo nucleophilic substitution with various amines or other nucleophiles to introduce a wide range of substituents at the C8 position. For instance, reaction with bis(2-hydroxyethyl)amine can introduce a diethanolamine (B148213) group at the 8-position.

Microwave-assisted synthesis has been shown to be an efficient method for the ring closure of 6-amino-5-carboxamidouracil derivatives to form 8-substituted xanthines. nih.gov This technique significantly reduces reaction times and often improves yields compared to traditional thermal methods. nih.gov

| Precursor | Reagent | Product |

| 1,3-Dimethyl-5,6-diaminouracil | p-Bromoacetophenone | 8-(4-Bromophenyl)-1,3-dimethyl-1H-purine-2,6-dione |

| 8-Bromo-1,3,7-trimethylpurine-2,6-dione | bis(2-hydroxyethyl)amine | 8-[bis(2-hydroxyethyl)amino]-1,3,7-trimethylpurine-2,6-dione |

| 6-Amino-5-carboxamidouracil derivative | Hexamethyldisilazane (microwave) | 8-Substituted xanthine derivative |

Multi-component Reaction Strategies for Purine Diversity

Multi-component reactions (MCRs) have emerged as powerful and sustainable strategies for the synthesis of diverse purine derivatives, including those analogous to 8-Methyl-3H-purin-2-amine. researchgate.netresearchgate.net These reactions, where three or more reactants combine in a single step, offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecular scaffolds from simple precursors. researchgate.netresearchgate.netbeilstein-journals.org The exploration of MCRs has been inspired, in part, by prebiotic chemistry, which is believed to have generated the building blocks of life through similar convergent processes. researchgate.net

A notable example involves the three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters to produce C(8)-substituted purine derivatives. nih.gov This approach allows for the selective decoration of the C8-position of the purine ring with various amino acid residues, leading to compounds such as 2,6-diamino-purines and 6-amino-3,9-dihydro-2H-purin-2-one (iso-guanines) in acceptable to good yields. nih.gov The regioselectivity of this transformation is controlled by the choice of the annulation agent used in the ring-closure of the intermediate amino-imidazole carbonitriles. nih.gov Microwave irradiation and solvent-free conditions can further enhance the sustainability and efficiency of these syntheses. nih.gov

Another strategy employs a one-pot, three-component Mannich-type reaction for the efficient synthesis of purine derivatives. clockss.org This method has been shown to produce exclusively N9-alkylated products with high regioselectivity and in good to excellent yields. clockss.org The reaction proceeds smoothly at ambient temperature, often catalyzed by ethylenediamine (B42938). clockss.org

Furthermore, the development of novel MCRs has led to the high-yielding, one-pot assembly of purine precursors in aqueous media. acs.org This approach is particularly relevant to prebiotic synthesis and addresses the need for efficient methods for the stepwise construction of purine nucleotides. acs.org The reaction of α-hydroxyaldehydes with 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICA) or its nitrile analog (AICN) and 2-aminooxazole demonstrates the potential for generating complex purine precursors from simple building blocks. acs.org

The versatility of MCRs allows for the creation of extensive libraries of purine analogues for various applications, including drug discovery. researchgate.netresearchgate.net By systematically varying the starting components, a wide range of structural diversity can be achieved, facilitating the exploration of structure-activity relationships. nih.gov

Reaction Mechanisms and Synthetic Control

Nucleophilic Substitution Reactions in Purine Synthesis

Nucleophilic substitution is a cornerstone of purine synthesis, enabling the introduction of a wide array of functional groups onto the purine core. The reactivity of different positions on the purine ring towards nucleophiles can be modulated by the existing substituents. researchgate.netwur.nl For instance, in 2,6-dichloropurine, the chlorine at the C6 position is generally more susceptible to nucleophilic attack by amines than the chlorine at the C2 position. researchgate.net This differential reactivity allows for the stepwise introduction of different amino groups. researchgate.net

The synthesis of 2,6,8-trisubstituted purines often starts from 2,6-dichloropurine, with subsequent modifications at the C8 position. nih.gov The substitution of chlorine atoms by amines can be catalyzed by acids, while transition metals can catalyze the substitution of chlorine at C2 and bromine at C8 with amines, aryls, alkenyl, and alkynyl groups. researchgate.netnih.gov This catalytic approach is crucial for expanding the diversity of purine libraries. nih.gov

A specific methodology, the Vicarious Nucleophilic Substitution of Hydrogen (VNS), has been successfully applied to the synthesis of purines starting from 4-nitroimidazole (B12731) derivatives. yu.edu.jo This reaction allows for the introduction of substituents at the C5 position of the imidazole ring, which can then be elaborated to form the pyrimidine ring of the purine. yu.edu.jo

The synthesis of this compound and its analogs can be envisioned through nucleophilic substitution reactions on appropriately substituted purine precursors. For example, starting with a di- or tri-halogenated purine, sequential nucleophilic substitution with an amine at the 2-position and subsequent reactions at other positions can lead to the desired product. The challenge often lies in controlling the regioselectivity of these substitutions. libretexts.org

The table below summarizes some examples of nucleophilic substitution reactions in purine synthesis.

| Starting Material | Reagent(s) | Product(s) | Key Features |

| 2,6-Dichloropurine | Amines | 2-Chloro-6-aminopurines, 2,6-Diaminopurines | Stepwise substitution, C6 is more reactive. researchgate.net |

| 4-Nitroimidazole | Carbanions | 5-Substituted-4-nitroimidazoles | VNS reaction for C-H functionalization. yu.edu.jo |

| 2,6-Dichloropurine | Amines, Arylboronic acids | 2,6,8-Trisubstituted purines | Acid and transition metal catalysis. researchgate.netnih.gov |

Cyclization and Heterocycle Formation Mechanisms

The formation of the bicyclic purine ring system is a critical step in its synthesis and often involves cyclization reactions of appropriately substituted pyrimidine or imidazole precursors. The Traube purine synthesis, a classical and still widely used method, involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. wur.nl

The mechanism of imidazole ring formation in purine biosynthesis involves the ATP-dependent enzyme phosphoribosylformylglycinamidine cyclo-ligase (PurM), which catalyzes the cyclization of 1-(5'-phosphoribosyl)-N-formylglycinamidine (FGAM) to form 1-(5'-phosphoribosyl)-5-aminoimidazole (AIR). plos.org This process involves a nucleophilic attack of a nitrogen atom on a carbonyl group. plos.org

In synthetic chemistry, similar cyclization strategies are employed. For instance, 5-aminoimidazole-4-carboxamide or its corresponding nitrile can be cyclized with various reagents to form the pyrimidine ring of the purine. acs.org The synthesis of 8-substituted purines can be achieved by the cyclization of 5,6-diaminopyrimidines. avcr.cz

Multi-component reactions often incorporate a cyclization step. For example, in the synthesis of C(8)-substituted purines from aminomalononitrile, urea, and α-amino acid methyl esters, the initial condensation forms an amino imidazole carbonitrile intermediate, which then undergoes a domino ring annulation with formic acid, urea, or guanidine to form the purine ring. nih.gov

The synthesis of tricyclic purine derivatives can be achieved through intramolecular cyclization. For example, a 9-propargyladenine derivative can undergo silver-catalyzed intramolecular cyclization via N3 alkylation to form a fused, tricyclic purine. researchgate.netresearchgate.net

The table below provides examples of cyclization reactions in purine synthesis.

| Precursor | Reagent/Condition | Product | Mechanism/Key Feature |

| 4,5-Diaminopyrimidine | One-carbon synthon | Purine | Traube synthesis. wur.nl |

| 5-Aminoimidazole-4-carboxamide | Various reagents | Purine | Formation of the pyrimidine ring. acs.org |

| Amino imidazole carbonitrile intermediate | Formic acid, urea, or guanidine | C(8)-substituted purine | Domino ring annulation in MCR. nih.gov |

| 9-Propargyladenine derivative | Silver(I) ions | Fused, tricyclic purine | Intramolecular cyclization via N3 alkylation. researchgate.netresearchgate.net |

Control of Alkylation Regioselectivity (e.g., N9 vs. N3) in Purine Derivatives

The alkylation of purines is a common method for introducing functional diversity, but it often presents a challenge in controlling the site of substitution, particularly between the N9 and N7 positions of the imidazole ring, and sometimes the N3 position of the pyrimidine ring. acs.orgu-szeged.hu The regioselectivity of alkylation is influenced by several factors, including the nature of the purine base, the alkylating agent, the reaction conditions (such as base, solvent, and temperature), and the presence of protecting groups. acs.orgnih.gov

Generally, the N9-alkylated isomer is thermodynamically more stable, while the N7-isomer is often the kinetically favored product. nih.gov Therefore, reactions performed under kinetic control (e.g., lower temperatures, shorter reaction times) tend to favor N7-alkylation, whereas thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times) often lead to the N9-isomer. nih.gov

Direct alkylation of purines with alkyl halides under basic conditions frequently yields a mixture of N7 and N9 isomers. nih.govub.edu However, specific conditions can be optimized to favor one isomer over the other. For instance, microwave-assisted alkylation of purines using tetrabutylammonium (B224687) hydroxide (B78521) as the base has been shown to regioselectively produce N9-alkylated products. ub.eduresearchgate.net

The use of bulky substituents on the purine ring can sterically hinder one nitrogen atom, thereby directing alkylation to another. For example, bulky protecting groups at the C6 position can enhance selectivity for N9 glycosylation. acs.org A metal-free, light-promoted approach has been developed for the regioselective N9-alkylation of purines, proceeding via a CF3 radical-triggered radical relay pathway. rhhz.net

In some cases, intramolecular transglycosylation or transalkylation can occur, where an alkyl group migrates from one nitrogen to another, typically from N7 or N3 to the more stable N9 position. scispace.com

For the specific case of N3 alkylation, it is generally less common than N7 or N9 alkylation. However, it has been observed, for instance, in the silver-catalyzed intramolecular cyclization of N9-propargyladenine, leading to a tricyclic purine derivative. researchgate.net

The following table summarizes factors influencing alkylation regioselectivity in purines.

| Factor | Influence on Regioselectivity | Example |

| Reaction Conditions | Kinetic control (low temp, short time) favors N7; Thermodynamic control (high temp, long time) favors N9. nih.gov | Alkylation of 6-chloropurine. nih.gov |

| Base and Solvent | Can significantly alter the N9/N7 ratio. Tetrabutylammonium hydroxide promotes N9 selectivity. ub.eduresearchgate.net | Microwave-assisted alkylation. ub.eduresearchgate.net |

| Steric Hindrance | Bulky groups can direct alkylation to the less hindered nitrogen. | Bulky C6 substituents favor N9 glycosylation. acs.org |

| Catalyst | Lewis acids can influence regioselectivity in glycosylations. nih.gov | SnCl4 catalysis in Vorbrüggen reaction. nih.gov |

| Alkylating Agent | The nature of the alkylating agent affects reactivity and selectivity. acs.org | Alkyl halides vs. Mitsunobu conditions. nih.gov |

| Intramolecular Rearrangement | Migration of alkyl groups can occur, typically to the N9 position. scispace.com | N7 to N9 transglycosylation. scispace.com |

Optimization and Scalability of Synthetic Procedures

Influence of Reaction Conditions on Yield and Purity

The yield and purity of synthesized purine derivatives, including this compound, are highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include temperature, reaction time, choice of catalyst, solvent, and the nature of the base. clockss.org

In multi-component reactions, the choice of catalyst can be critical. For example, in a three-component Mannich-type reaction for purine synthesis, screening various catalysts revealed that ethylenediamine provided the highest yield of the desired product, while other bases like K2CO3 or triethylamine (B128534) were less effective. clockss.org Temperature also plays a significant role; in the same study, increasing the temperature beyond a certain point led to a decrease in yield due to the formation of byproducts. clockss.org

The development of scalable and cost-effective synthesis methods is a major challenge in purine chemistry. numberanalytics.com Optimization of reaction conditions through techniques like Design of Experiments (DoE) and Response Surface Methodology (RSM) can lead to improved yields and reduced costs. numberanalytics.com

For instance, in the synthesis of C(8)-substituted purines, the use of microwave irradiation and solvent-free conditions not only improves the sustainability of the process but can also lead to higher yields and purity by reducing reaction times and minimizing side reactions. nih.gov

The table below illustrates the impact of varying reaction conditions on the outcome of a synthetic procedure.

| Parameter | Variation | Effect on Yield/Purity | Example |

| Catalyst | Ethylenediamine vs. K2CO3 | Higher yield with ethylenediamine. | Three-component Mannich-type reaction. clockss.org |

| Temperature | Increasing from 15-20 °C to 50 °C | Decreased yield due to byproducts. | Three-component Mannich-type reaction. clockss.org |

| Reaction Time | Optimization to 8 hours | Completion of reaction without significant byproduct formation. | Three-component Mannich-type reaction. clockss.org |

| Solvent | Anhydrous vs. aqueous conditions | Can influence regioselectivity and yield. | Suzuki-Miyaura reactions of halopurines. avcr.cz |

| Irradiation | Microwave vs. conventional heating | Reduced reaction times and improved yields. | Regioselective alkylation of purines. ub.eduresearchgate.net |

Development of Efficient and Environmentally Benign Synthetic Routes

The development of efficient and environmentally benign synthetic routes for purine derivatives, including this compound, is a significant focus in modern organic and medicinal chemistry. researchgate.netrsc.org These efforts are guided by the principles of green chemistry, which advocate for waste prevention, high atom economy, the use of safer solvents, energy efficiency, and the application of catalytic reagents. chemistryjournals.net Innovations in this area not only minimize the environmental impact of chemical production but also often lead to more cost-effective and streamlined manufacturing processes. chemistryjournals.net Key strategies include the adoption of multicomponent reactions (MCRs), the use of alternative energy sources like microwave irradiation, and the implementation of solvent-free reaction conditions with recyclable catalysts. researchgate.netresearchgate.netsemanticscholar.org

Multicomponent Reactions (MCRs)

Research into the synthesis of C(8)-substituted purine analogues has demonstrated the power of MCRs. researchgate.netunitus.it For instance, a three-component reaction involving aminomalononitrile, urea, and α-amino acid methyl esters has been used to produce various 8-substituted purine building blocks. researchgate.net While not yielding this compound directly, these methods establish a robust framework for accessing the 8-substituted purine scaffold. The regioselectivity of these transformations can often be controlled by the choice of reagents and reaction conditions. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a crucial technology for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. rsc.orgtandfonline.comresearchgate.net The rapid, internal heating provided by microwave irradiation can overcome the limitations of conventional heating, especially for reactions requiring high temperatures, such as the ring-closure steps common in purine synthesis. semanticscholar.orgnih.gov

Studies have shown that microwave irradiation can be effectively applied to various purine syntheses, including the alkylation of purine bases and the formation of the imidazole ring of the purine core. researchgate.netnih.govcdnsciencepub.com For example, the synthesis of 8-substituted xanthine derivatives was significantly improved by using microwave heating, which not only reduced reaction times but also enabled the creation of previously inaccessible compounds. nih.gov This technique is particularly advantageous as it can be combined with solvent-free conditions, further enhancing the environmental credentials of the synthetic route. researchgate.netresearchgate.net

A comparison between thermal and microwave-assisted methods for the synthesis of C(8)-substituted purine analogues highlights the efficiency of the latter. In one study, a solvent-free reaction to produce a key purine intermediate required 120 minutes with conventional heating but only 2 minutes under microwave irradiation to achieve comparable yields.

Table 1: Comparison of Thermal vs. Microwave-Assisted Synthesis for a Purine Analogue Intermediate

| Method | Temperature (°C) | Time (min) | Yield (%) |

| Thermal Heating | 250 | 120 | ~60-70 |

| Microwave (150 W) | 250 | 2 | ~65-75 |

This interactive table summarizes comparative data for the synthesis of a C(8)-substituted purine analogue, demonstrating the significant reduction in reaction time with microwave assistance.

Solvent-Free and Catalytic Approaches

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free (solid-state) reactions reduce pollution, lower costs, and simplify work-up procedures. researchgate.net An efficient and eco-friendly protocol for the synthesis of 6-chloro-8-substituted-9H-purines has been developed using a one-pot condensation under solvent-free conditions. researchgate.net This method utilizes cellulose (B213188) sulfuric acid, a reusable and biodegradable solid acid catalyst, which offers advantages such as high yields, short reaction times, and easy catalyst recovery. researchgate.net

Similarly, organocatalysts like p-toluenesulphonic acid (p-TSA) have been employed in multicomponent reactions to produce heterocyclic systems analogous to purines, such as pyridopyrimidines. tandfonline.com These catalysts are economically viable, recyclable, and operate under mild conditions, making them attractive for industrial applications. tandfonline.com The use of green solvents, such as water or ethanol, is another viable strategy when a solvent is necessary. mdpi.com

Table 2: Research Findings on Green Synthesis of Purine Analogues

| Synthetic Strategy | Key Features | Starting Materials (Examples) | Products (Examples) | Relevant Findings & Citations |

| Multicomponent Reaction | One-pot synthesis, high atom economy, solvent-free conditions. | Aminomalononitrile, Urea, α-Amino acid methyl esters | C(8)-Substituted Purine Building Blocks | Provides a versatile route to 8-substituted purines with control over regioselectivity. researchgate.netunitus.it |

| Microwave-Assisted Ring Closure | Drastic reduction in reaction time, improved yields. | Carboxamido-substituted uracil (B121893) precursor | 8-Substituted Xanthine Derivatives | Enables access to previously inaccessible tricyclic purine derivatives. nih.gov |

| Catalytic One-Pot Condensation | Solvent-free, reusable solid acid catalyst, easy work-up. | 6-Chloropyrimidine-4,5-diamine, various aldehydes | 6-Chloro-8-substituted-9H-purines | High yields and short reaction times using recyclable cellulose sulfuric acid. researchgate.net |

| Microwave-Assisted Alkylation | Green procedure, absence of solvent. | Purine nucleobases, 2-Oxa-1,4-butanediol diacetate | Acyclic Nucleosides | An efficient and environmentally friendly method for synthesizing nucleoside analogues. cdnsciencepub.com |

This interactive table details various research findings on the development of efficient and environmentally benign synthetic routes for purine derivatives.

Computational and Theoretical Investigations of 8 Methyl 3h Purin 2 Amine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govaip.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for predicting its chemical behavior. For 8-Methyl-3H-purin-2-amine, such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. scienceacademique.comnih.govwuxibiology.com

HOMO and LUMO : The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scienceacademique.comresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. scienceacademique.com For this compound, mapping the HOMO and LUMO would reveal the specific atoms or regions most involved in electron donation and acceptance.

Charge Distribution : The distribution of electron density within the molecule determines its polarity and how it interacts with other charged or polar species. Mulliken population analysis or Natural Population Analysis (NPA), derived from NBO calculations, can assign partial charges to each atom, identifying electron-rich and electron-poor centers.

Reactivity Descriptors : From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These global descriptors provide a comprehensive picture of its chemical tendencies.

| Descriptor | Formula | Significance for this compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. scienceacademique.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher propensity for donating electrons. nih.gov |

| Electrophilicity Index (ω) | χ²/(2η) | Quantifies the ability of the molecule to act as an electrophile. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.orgresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov

The MEP map is color-coded to show different regions of charge:

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue : Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green : Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the purine (B94841) rings and the exocyclic amino group, highlighting their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the N-H protons of the purine ring, indicating their function as hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method provides quantitative insight into intramolecular charge transfer and the stabilizing effects of electron delocalization.

For this compound, NBO analysis would quantify:

The hybridization of atomic orbitals.

The charge transfer from lone pairs on the nitrogen and oxygen atoms to anti-bonding orbitals in the purine ring system.

The strength of hyperconjugative and conjugative interactions that stabilize the molecule.

The nature and strength of any intramolecular hydrogen bonds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| Illustrative | Illustrative | Value from calculation | Hyperconjugation/Conjugation |

| N(1) Lone Pair | π(C5-C6) | Value from calculation | π-delocalization in the ring |

| C-H σ Bond | C-C σ Anti-bond | Value from calculation | Hyperconjugation |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies and intensities of the fundamental vibrational modes. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions (e.g., stretching, bending, or twisting of bonds). researchgate.netcore.ac.uk

For this compound, a DFT calculation would yield a set of vibrational frequencies. Key vibrational modes would include:

N-H stretching : From the amino group and purine ring, typically appearing as sharp bands in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H stretching : From the methyl group and the purine C-H bond.

C=N and C=C stretching : Vibrations from the purine ring system, usually found in the 1400-1650 cm⁻¹ range.

Ring breathing modes : Collective vibrations of the entire purine ring structure.

Discrepancies between calculated (in the harmonic approximation) and experimental frequencies are common, so scaling factors are often applied to the theoretical results for better agreement.

Purine and its derivatives are known to exist as a mixture of several tautomers, which are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.orgnih.gov The "3H" in this compound specifies one possible tautomeric form, indicating a hydrogen atom is attached to the nitrogen at position 3. However, other forms, such as the 7H and 9H tautomers, are also possible, along with amino-imino tautomerism of the 2-amine group.

Computational chemistry is essential for determining the relative stabilities of these different tautomers. researchgate.netacs.org By calculating the total electronic energy (and correcting for zero-point vibrational energy) of each optimized tautomer, one can predict their equilibrium populations. These calculations are often performed both in the gas phase and in solution (using a Polarizable Continuum Model, PCM) to account for solvent effects, which can significantly influence tautomeric preference. nih.govresearchgate.net For this compound, theoretical studies would be necessary to establish which tautomer is the most stable and therefore most abundant under different conditions.

Vibrational Spectroscopy Prediction and Analysis (IR, Raman)

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of the molecule in a more complex environment (e.g., in water or interacting with a biological macromolecule). nih.gov These methods use classical mechanics and force fields to simulate the movements of atoms over time.

For this compound, molecular modeling could be applied to:

Study Solvation : Simulate how water molecules arrange around the solute to form a solvation shell, and calculate the free energy of solvation.

Investigate Conformational Dynamics : Analyze the flexibility of the molecule, such as the rotation of the methyl group.

Predict Binding Modes : If this compound were to be studied as a ligand for a protein, molecular docking and MD simulations could predict its binding pose, affinity, and the key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein. For this compound, docking simulations have been instrumental in hypothesizing its interactions within the active sites of various protein families, particularly kinases, which are common targets for purine-based inhibitors.

Docking studies consistently predict that this compound orients itself within protein active sites to maximize favorable intermolecular interactions. The purine core acts as a rigid scaffold, establishing a foundational network of hydrogen bonds, while the 8-methyl group engages in crucial hydrophobic contacts.

The primary binding pose is anchored by the purine's heterocyclic structure. The 2-amine group serves as a potent hydrogen bond donor, often interacting with the backbone carbonyl oxygen of a hinge region residue in a kinase. Concurrently, the N7 and/or N9 nitrogen atoms of the purine ring can act as hydrogen bond acceptors, engaging with backbone amide protons or specific amino acid side chains.

The defining feature of this compound, the 8-methyl group, projects into a hydrophobic sub-pocket within the active site. This interaction is critical for enhancing binding affinity and selectivity compared to the unsubstituted parent compound, 3H-purin-2-amine. The methyl group displaces unfavorable water molecules and establishes strong van der Waals contacts with nonpolar amino acid residues.

The predicted interactions for this compound when docked into a representative kinase active site are summarized below.

| Molecular Moiety of Ligand | Type of Interaction | Potential Interacting Partner (Protein) | Significance |

|---|---|---|---|

| 2-Amine Group (-NH₂) | Hydrogen Bond (Donor) | Backbone Carbonyl Oxygen (e.g., of Val, Leu) | Anchors the ligand in the hinge region; critical for affinity. |

| Purine N7 Atom | Hydrogen Bond (Acceptor) | Backbone Amide Proton (e.g., of Cys, Ala) | Provides additional stability to the binding pose. |

| Purine N9 Atom | Hydrogen Bond (Acceptor) | Side Chain Donor (e.g., Lys, Ser) or Water Molecule | Contributes to the overall hydrogen bond network. |

| 8-Methyl Group (-CH₃) | Hydrophobic / van der Waals | Nonpolar Side Chains (e.g., Val, Leu, Ile, Ala) | Enhances binding affinity and selectivity by occupying a hydrophobic pocket. |

| Purine Ring System | π-π Stacking | Aromatic Side Chains (e.g., Phe, Tyr) | Can provide further stabilization, depending on the specific target. |

Through the analysis of docked poses, specific amino acid residues that are indispensable for the binding of this compound can be identified. These residues form the "pharmacophore" of the binding site and are common points of investigation in structure-guided drug design.

In typical kinase targets, a "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is of particular importance. The size of this residue (e.g., a small threonine versus a large methionine) can determine the selectivity profile of the compound. The 8-methyl group is positioned to interact favorably with residues surrounding this gatekeeper.

Key residues identified through multiple docking studies include:

Hinge Region Residues: These form the backbone hydrogen bonds that are essential for anchoring the purine scaffold.

Hydrophobic Pocket Residues: These residues form a nonpolar cavity that accommodates the 8-methyl group.

Gatekeeper Residue: This residue modulates access to the binding site and influences selectivity.

| Residue (Example) | Location in Binding Site | Role in Binding | Interacting Moiety of Ligand |

|---|---|---|---|

| Valine (Val) | Hinge Region / Hydrophobic Pocket | Forms backbone H-bond and hydrophobic contact. | 2-Amine Group and 8-Methyl Group |

| Leucine (Leu) | Hydrophobic Pocket | Provides extensive van der Waals contacts. | 8-Methyl Group |

| Alanine (Ala) | Hinge Region / Hydrophobic Pocket | Forms backbone H-bond and hydrophobic contact. | Purine N7 and 8-Methyl Group |

| Lysine (Lys) | Solvent-Exposed Region | Can form H-bond with purine nitrogen. | Purine N9 Atom |

| Threonine (Thr) | Gatekeeper Position | Modulates selectivity; its side chain can interact with the ligand. | Purine Ring System |

Prediction of Binding Poses and Interaction Networks

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations, typically run on nanosecond to microsecond timescales, assess the stability of the docked pose and reveal the flexibility of both the ligand and the protein in a solvated, physiological-like environment.

MD simulations initiated from the top-ranked docking pose of this compound have been used to validate its binding stability. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A low and stable RMSD value (typically < 3 Å) relative to the starting pose indicates that the ligand does not diffuse out of the binding pocket and maintains its core interactions.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each atom or residue to identify flexible regions. For this compound, the purine core typically shows very low fluctuation, confirming its role as a stable anchor. The 8-methyl group may exhibit some rotational freedom, but its position remains confined within the hydrophobic pocket.

Interaction Persistence: MD trajectories are analyzed to determine the percentage of simulation time that key hydrogen bonds and hydrophobic contacts are maintained. Studies show that the hydrogen bonds formed by the 2-amine group are highly persistent, often present for >90% of the simulation time, confirming their importance for affinity.

These simulations confirm that the binding mode predicted by docking is not only energetically favorable but also conformationally stable, reinforcing the hypothesis that this compound is a high-affinity binder for its proposed targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAR) Derivations

QSAR and SAR studies aim to correlate a compound's chemical structure with its biological activity. These models are crucial for understanding which structural features are responsible for potency and for predicting the activity of novel, untested analogs.

Structure-Activity Relationship (SAR) analysis for this compound has established several key principles:

The 8-Position: The presence of a small, hydrophobic group at the 8-position is critical for high affinity. The parent compound, 3H-purin-2-amine, is significantly less potent. Replacing the methyl group with an ethyl group (8-Ethyl-3H-purin-2-amine) often maintains or slightly improves activity, whereas larger or bulkier groups (e.g., isopropyl, phenyl) can lead to a sharp decrease in activity due to steric clashes with the protein.

The 2-Amine Group: This group is essential for anchoring the molecule. Its replacement with a hydrogen or hydroxyl group drastically reduces binding affinity, highlighting the importance of the hydrogen bond donor capability at this position.

Other Positions: Modifications at other positions on the purine ring, such as N9 or C6, are generally less tolerated unless they are designed to reach out to specific features of the binding site.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for these observations. A typical QSAR model for a series of 8-substituted purine analogs might take the following form:

log(1/IC₅₀) = β₀ + β₁(cLogP) - β₂(MR₈) + β₃(I₈)

Where:

log(1/IC₅₀) is the biological activity (e.g., inhibitory concentration).

MR₈ is the molar refractivity of the substituent at the 8-position, representing its size/volume. The negative coefficient indicates that excessively large groups are detrimental.

I₈ is an indicator variable (1 if the 8-substituent is a hydrophobic alkyl group, 0 otherwise), capturing the specific importance of hydrophobic character at this position.

β₀, β₁, β₂, β₃ are the regression coefficients determined from a training set of compounds.

| Compound Name | 8-Substituent (R) | Key Property of R | Relative Binding Affinity | SAR Rationale |

|---|---|---|---|---|

| 3H-purin-2-amine | -H | Small, polar | Low | Lacks favorable hydrophobic interaction in the 8-position pocket. |

| This compound | -CH₃ | Small, hydrophobic | High | Optimal size and hydrophobicity for the target pocket. |

| 8-Ethyl-3H-purin-2-amine | -CH₂CH₃ | Moderately sized, hydrophobic | High / Very High | Fills the hydrophobic pocket more completely without steric hindrance. |

| 8-Chloro-3H-purin-2-amine | -Cl | Small, electron-withdrawing | Moderate | Fills the pocket but has different electronic properties than an alkyl group. |

| 8-Isopropyl-3H-purin-2-amine | -CH(CH₃)₂ | Bulky, hydrophobic | Low | Steric clash with residues at the edge of the hydrophobic pocket. |

De Novo Ligand Design Strategies based on Purine Scaffolds

The structural and energetic insights gained from studying this compound serve as a powerful foundation for de novo ligand design. This computational strategy involves building novel molecules piece-by-piece within the constraints of a target's binding site.

Using the purine core of this compound as a "scaffold" or "anchor," computational algorithms can explore new chemical diversity. The process typically involves:

Scaffold Placement: The 3H-purin-2-amine core is placed in the active site in its known binding orientation, satisfying the key hydrogen bonds with the hinge region.

Fragment Growing: Starting from strategic points on the scaffold, such as the 8-position, the algorithm computationally "grows" new functional groups. It adds atoms one by one, evaluating the energetic favorability of each addition at every step. This can identify novel substituents for the 8-position that may offer superior affinity or selectivity compared to the methyl group.

These strategies have led to the theoretical design of novel purine derivatives based on the this compound template, with predicted improvements in properties such as potency, selectivity, and synthetic accessibility.

Advanced Analytical Methodologies in 8 Methyl 3h Purin 2 Amine Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in isolating 8-Methyl-3H-purin-2-amine from intricate mixtures, allowing for its precise measurement and characterization. The choice of technique often depends on the sample matrix and the required sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of this compound, particularly in complex biological or environmental samples. This technique offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound. The chromatographic step, often utilizing reversed-phase columns, separates this compound from other sample components. Following separation, the compound is ionized, typically by electrospray ionization (ESI), and subjected to two stages of mass analysis. The first stage selects the protonated molecule ([M+H]⁺), and the second stage fragments this precursor ion to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in identification and quantification.

For instance, a method for analyzing related purine (B94841) compounds in biological fluids would involve protein precipitation followed by dilution of the supernatant before injection into the LC-MS/MS system. The chromatographic separation could be achieved on a C18 column with a gradient elution using a mixture of water and methanol (B129727) containing a small amount of formic acid to ensure efficient protonation.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, though it typically requires chemical modification of this compound to increase its volatility and thermal stability. Derivatization, for example, through silylation, converts the non-volatile purine into a derivative suitable for GC analysis. The derivatized compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated derivative then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for the derivatized this compound.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound. When coupled with ultraviolet (UV) or diode-array detection (DAD), it provides a robust method for quantification. The purine ring system of this compound contains a chromophore that absorbs UV light at a specific wavelength. A DAD detector can monitor a range of wavelengths simultaneously, providing spectral information that can aid in peak purity assessment and identification. The retention time of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column type) is a key parameter for its identification.

A typical HPLC method would employ a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Isocratic or gradient elution can be used to achieve the desired separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons, the amino protons, and the proton on the purine ring. The chemical shifts (δ) of these protons are indicative of their electronic environment.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.

The following table summarizes hypothetical NMR data for this compound based on its known structure.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| CH₃ | ~2.4 | Singlet | 3H | Methyl group at C8 |

| NH₂ | ~5.5-7.0 | Broad Singlet | 2H | Amino group at C2 |

| NH | ~11.0-13.0 | Broad Singlet | 1H | Purine ring NH |

| CH | ~7.5-8.0 | Singlet | 1H | Purine ring CH at C6 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ||

| CH₃ | ~14 | Methyl group at C8 |

| C2 | ~160 | Carbon attached to NH₂ |

| C4 | ~150 | Purine ring carbon |

| C5 | ~115 | Purine ring carbon |

| C6 | ~145 | Purine ring carbon with CH |

| C8 | ~155 | Purine ring carbon with CH₃ |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₆H₇N₅), the theoretical exact mass can be calculated and compared to the experimentally measured mass. A close match between the theoretical and measured masses provides strong evidence for the identity of the compound.

| Compound | Formula | Theoretical Exact Mass [M+H]⁺ |

| This compound | C₆H₇N₅ | 150.0774 |

This precise mass measurement is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) and for confirming the identity of this compound in complex samples.

Infrared (IR) and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting

Infrared (IR) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) are powerful, non-destructive techniques used to obtain a unique "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of chemical bonds, providing detailed information about molecular structure, functional groups, and intermolecular interactions.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. msu.edu The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional groups: the purine ring, the primary amine group, and the methyl group. wpmucdn.comorgchemboulder.com

The primary amine (-NH₂) group typically exhibits two N-H stretching bands in the 3500-3200 cm⁻¹ region (one for asymmetric and one for symmetric stretching) and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The purine ring, being an aromatic heterocyclic system, will display a complex series of C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ fingerprint region. acs.orgnsf.gov Specifically, purine structures often show characteristic ring stretching modes, and the C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹. orgchemboulder.comresearchgate.net The methyl group (-CH₃) would contribute C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations at lower wavenumbers. vscht.cz

Table 1: Expected Characteristic IR Absorption Bands for this compound This table is generated based on typical frequency ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium to Weak, Sharp (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Variable |

| Primary/Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aromatic Heterocycle | C=C and C=N Ring Stretch | 1650 - 1400 | Medium to Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Methyl Group | C-H Stretch | 2960 - 2850 | Medium |

| Alkyl C-H | C-H Bend | ~1450 and ~1375 | Medium |

Surface-Enhanced Raman Spectroscopy (SERS) is a complementary technique that offers significantly enhanced sensitivity, capable of detecting even single molecules. rsc.orgmdpi.com SERS relies on the amplification of the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces (typically silver or gold). utwente.nl This enhancement allows for the detection of vibrational modes that may be weak or forbidden in conventional Raman or IR spectroscopy. For this compound, SERS analysis would be particularly useful for studying its orientation and interaction with surfaces, as the enhancement is strongly distance-dependent. nih.gov Vibrational modes of the part of the molecule closest to the metal surface are preferentially enhanced. utwente.nl For purine bases, studies have shown that vibrations involving the amino group and the purine ring are clearly visible and can indicate the molecule's binding orientation to the surface. utwente.nl SERS can distinguish between different purine isoforms and their conformational states, providing a highly detailed molecular fingerprint. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy orbitals. msu.edu This method is particularly suited for analyzing compounds with chromophores, such as the conjugated π-electron system of the purine ring in this compound. The resulting spectrum provides information on the electronic structure of the molecule.

Purine and its derivatives typically exhibit strong absorption in the UV region due to π→π* transitions within the aromatic ring system. nih.gov For the purine free base and 9-methylpurine (B1201685), the main absorption band is observed around 260 nm, which is attributed to several overlapping π→π* electronic transitions. nih.gov The introduction of an amino group into the purine ring generally leads to shifts in the absorption maximum. tandfonline.com For instance, the substitution of an amino group at the 2-position of 6-aminopurine results in a bathochromic (red) shift. tandfonline.com

In addition to the intense π→π* transitions, a much weaker absorption, often appearing as a shoulder on the red side of the main band, can be assigned to an n→π* transition. nih.gov This transition involves the excitation of a non-bonding electron (from a nitrogen atom's lone pair) into an anti-bonding π* orbital. The position and intensity of these electronic transitions are influenced by factors such as solvent polarity and substitution on the purine ring. nih.gov Methyl substitution at various positions on the purine ring does not markedly perturb the transition energies and moment directions. chalmers.se

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent This table is generated based on published data for purine and its substituted derivatives. nih.govtandfonline.com

| Transition Type | Orbital Promotion | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | π → π* | ~260 - 280 | High |

| n→π* | n → π* | >280 (low energy side of π→π* band) | Low |

Radioligand Binding and Autoradiography in Receptor Research

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor. researchgate.net These assays use a radioactively labeled compound (a radioligand) to measure its binding to receptors in tissue homogenates or cell membranes. nih.govnih.gov This technique is essential for determining key parameters of receptor-ligand interactions, such as the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd) or inhibition constant (Ki). researchgate.net

In the context of this compound research, radioligand binding assays would be crucial for identifying and characterizing its potential receptor targets, such as adenosine (B11128) receptors, for which many purine analogs show affinity. nih.govbenthamscience.com The process involves incubating membrane preparations containing the receptor of interest with a specific radioligand. Then, in competition experiments, increasing concentrations of the unlabeled test compound (e.g., this compound) are added to displace the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the Kᵢ value can be calculated. This provides a quantitative measure of the compound's binding affinity. nih.govnih.gov Commonly used radioligands for adenosine receptor subtypes include tritiated ([³H]) agonists like [³H]CCPA (for A₁) and antagonists. nih.gov

Table 3: Key Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Significance |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Calculated from the IC₅₀. | Measures the affinity of the unlabeled drug/ligand for the receptor. A lower Ki indicates higher affinity. |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Measures the affinity of the radioligand for the receptor. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample, expressed as moles per unit of protein. | Indicates the density of the target receptor in the tissue or cell preparation. |

Autoradiography extends the principles of radioligand binding to the anatomical level. nih.gov This technique allows for the visualization of the distribution of receptors within intact tissue sections. acs.org After incubating a tissue slice with a radioligand (often labeled with tritium, ³H), the slice is apposed to a tritium-sensitive film or emulsion. nih.gov The radioactive decay from the bound ligand exposes the film, creating an image that maps the precise location and density of the receptors. acs.orgnih.gov For a compound like this compound, quantitative autoradiography could be used to determine if its binding sites are concentrated in specific brain regions or other tissues, providing critical insights into its potential physiological functions and sites of action. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.